molecular formula C8H13N3O B1433124 {3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol CAS No. 1384430-58-3

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol

Cat. No. B1433124
M. Wt: 167.21 g/mol
InChI Key: UDYCPDPVMWJYTO-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.



Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes the study of properties such as melting point, boiling point, solubility, density, and reactivity with other chemicals.


Scientific Research Applications

  • 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

    • Application: This compound is used in chemical synthesis. It has a molecular weight of 225.12 and its IUPAC name is 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride .
  • 3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine

    • Application: This compound is used for pharmaceutical testing .
  • [1,2,4]Triazolo[4,3-a]quinoxaline derivatives

    • Application: These derivatives have been tested for potential antiviral activity and cytotoxicity against Herpes simplex virus .
    • Method: The compounds were tested using an improved plaque-reduction assay on Vero African monkey kidney cells .
  • Artificial Intelligence with Python

    • Application: The course “CS50’s Introduction to Artificial Intelligence with Python” at Harvard University explores the concepts and algorithms at the foundation of modern artificial intelligence .
    • Method: The course includes hands-on projects, where students gain exposure to the theory behind various topics in artificial intelligence and machine learning as they incorporate them into their own Python programs .
    • Results: By the end of the course, students emerge with experience in libraries for machine learning as well as knowledge of artificial intelligence principles that enable them to design intelligent systems of their own .
  • Wavefunction Matching in Quantum Physics

    • Application: An international research team is using a new method called wavefunction matching to solve challenging computational problems in quantum physics .
    • Method: The new wavefunction-matching approach is designed to solve computational problems that arise when positive and negative weight contributions cancel each other out in quantum Monte Carlo simulations .
    • Results: The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
  • Organic Adsorption on Hydrophilic Hierarchical Structures

    • Application: Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in wetting .
  • Artificial Intelligence with Python

    • Application: The course “CS50’s Introduction to Artificial Intelligence with Python” at Harvard University explores the concepts and algorithms at the foundation of modern artificial intelligence .
    • Method: The course includes hands-on projects, where students gain exposure to the theory behind various topics in artificial intelligence and machine learning as they incorporate them into their own Python programs .
    • Results: By the end of the course, students emerge with experience in libraries for machine learning as well as knowledge of artificial intelligence principles that enable them to design intelligent systems of their own .
  • Wavefunction Matching in Quantum Physics

    • Application: An international research team is using a new method called wavefunction matching to solve challenging computational problems in quantum physics .
    • Method: The new wavefunction-matching approach is designed to solve computational problems that arise when positive and negative weight contributions cancel each other out in quantum Monte Carlo simulations .
    • Results: The new approach has applications to fields such as nuclear physics, where it is enabling theoretical calculations of atomic nuclei that were previously not possible .
  • Organic Adsorption on Hydrophilic Hierarchical Structures

    • Application: Recent breakthroughs based on organic adsorbate on hierarchically structured surfaces for superhydrophobicity are very promising and interesting in wetting .

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related properties of the compound.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or databases. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

(3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-9-10-8-3-2-7(5-12)4-11(6)8/h7,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYCPDPVMWJYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 2
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 3
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 4
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 5
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol
Reactant of Route 6
{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanol

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